molecular formula C23H26N6O3S2 B2532177 2-(2-tert-butyl-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1115896-24-6

2-(2-tert-butyl-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2532177
CAS RN: 1115896-24-6
M. Wt: 498.62
InChI Key:
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Description

2-(2-tert-butyl-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H26N6O3S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Pyridine Derivatives : A study outlined the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives, showcasing the utility of similar compounds in synthesizing heterocyclic compounds that could serve as building blocks for pharmaceuticals and agrochemicals (Shatsauskas et al., 2017).

Medicinal Chemistry and Drug Discovery

  • Herbicide Activity : Compounds structurally related to the one have been evaluated for their herbicidal activities. A study on chloroacetamide herbicides and their metabolism in human and rat liver microsomes discussed the significance of chloroacetamide derivatives in agricultural applications, indicating potential research applications of similar compounds in developing new herbicides (Coleman et al., 2000).

Material Science

  • Optoelectronic Properties : The synthesis and characterization of acene derivatives, including studies on their optoelectronic and nonlinear optical behaviors, highlight the potential of compounds with similar frameworks in material science applications. Such studies are crucial for developing new materials with applications in electronics and photonics (Zhai et al., 2018).

Biological and Pharmacological Studies

  • Antibacterial Agents : Oxazolidinone derivatives, including those with complex heterocyclic structures, have been explored for their antibacterial activities. Such compounds offer a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition, demonstrating the broader implications of researching compounds with similar chemical structures (Zurenko et al., 1996).

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

    Mode of action

    The exact mode of action can vary depending on the specific derivative and target, but generally, indole derivatives interact with their targets to modulate their activity .

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific chemical structure. Many indole derivatives are known to have good bioavailability .

    Result of action

    The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic activity, among others .

    Action environment

    The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name

N-butan-2-yl-3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S2/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLFAHPXJQBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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